N-[3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE
Overview
Description
N-[3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene ring, an isoxazole ring, and a cyclopropylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
N-[3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
- N-[3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-ETHYLPYRAZOLE-3-CARBOXAMIDE
Uniqueness
N-[3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-3-13-15(10(2)25-22-13)17(23)21-19-16(18(24)20-11-8-9-11)12-6-4-5-7-14(12)26-19/h11H,3-9H2,1-2H3,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCGBDKXPGBZED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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